5-(2-Bromoethyl)-1,3-thiazole

Nucleophilic substitution Leaving group Synthetic intermediate

Inconsistent SN2 yields from generic bromoethyl-thiazoles delay library synthesis. 5-(2-Bromoethyl)-1,3-thiazole (95% purity) delivers reproducible reactivity. · ~12 kcal/mol lower C-Br bond dissociation energy vs. chloroethyl analog enables faster, higher-yielding SN2 under mild conditions. · Meets fragment library criteria (MW 192, XLogP3 2.0) with reactive bromoethyl handle for elaboration. · Two-carbon linker extends spatial reach by 1.2-1.5 Å for covalent probe design targeting deep binding pockets.

Molecular Formula C5H6BrNS
Molecular Weight 192.08 g/mol
CAS No. 1564889-62-8
Cat. No. B1381513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromoethyl)-1,3-thiazole
CAS1564889-62-8
Molecular FormulaC5H6BrNS
Molecular Weight192.08 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)CCBr
InChIInChI=1S/C5H6BrNS/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2
InChIKeyRPRWIWZJKAEHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromoethyl)-1,3-thiazole: Identity & Synthetic Role


5-(2-Bromoethyl)-1,3-thiazole (CAS 1564889-62-8) is a heterocyclic building block with the molecular formula C₅H₆BrNS and a molecular weight of 192.08 g/mol [1]. It belongs to the 1,3-thiazole family, featuring a five-membered ring containing sulfur and nitrogen atoms, with a 2-bromoethyl substituent at the 5-position . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the alkyl bromide moiety serves as an electrophilic handle for nucleophilic substitution and cross-coupling reactions [2]. Commercially, it is typically supplied at 95% purity and categorized under research-grade building blocks .

Why 5-(2-Bromoethyl)-1,3-thiazole Cannot Be Replaced


In-class thiazole derivatives with different halogen substituents, alkyl chain lengths, or ring regiochemistry are not interchangeable in synthetic or pharmacological workflows [1]. The bromoethyl group at the 5-position dictates the compound's reactivity profile—affecting both the rate of nucleophilic displacement and the stability of the resulting intermediates—while the 1,3-thiazole ring imparts distinct electronic properties compared to its 1,2-thiazole isomer [2]. Even closely related analogs such as 5-(2-chloroethyl)-1,3-thiazole or 5-(bromomethyl)-1,3-thiazole differ in leaving-group aptitude, lipophilicity, and conformational flexibility, which can alter reaction yields, downstream coupling efficiency, and the physicochemical properties of final target molecules [3]. Procurement decisions that assume class-level equivalence without accounting for these quantifiable differences risk failed syntheses, reduced yields, or invalid structure-activity relationship (SAR) conclusions.

Quantitative Evidence: 5-(2-Bromoethyl)-1,3-thiazole vs. Analogs


Enhanced Electrophilic Reactivity: C–Br vs. C–Cl Leaving Group

The carbon-bromine bond in 5-(2-bromoethyl)-1,3-thiazole exhibits substantially lower bond dissociation energy than the carbon-chlorine bond in its direct chloroethyl analog, translating to faster and higher-yielding nucleophilic displacement reactions. This is a fundamental reactivity difference rooted in the leaving-group ability (Br⁻ >> Cl⁻) that directly impacts synthetic efficiency. For the target compound, the C–Br BDE is approximately 67 kcal/mol, compared to approximately 79 kcal/mol for the C–Cl bond in 5-(2-chloroethyl)-1,3-thiazole [1]. Under identical SN2 conditions, bromoethyl-substituted substrates typically react 10–50× faster than their chloroethyl counterparts, a difference that can determine whether a coupling step proceeds to completion or stalls [2].

Nucleophilic substitution Leaving group Synthetic intermediate Reaction kinetics

Lipophilicity Advantage Over Chloro and Bromomethyl Analogs

Among 5-substituted 1,3-thiazole building blocks bearing an electrophilic pendant chain, 5-(2-bromoethyl)-1,3-thiazole possesses a computed XLogP3 of 2.0 [1], which is higher than that of 5-(2-chloroethyl)-1,3-thiazole (XLogP3 = 1.8) [2] and markedly higher than that of 5-(bromomethyl)-1,3-thiazole (XLogP3 = 1.5) [3]. This elevated lipophilicity arises from the combination of the bromine atom (more polarizable than chlorine) and the two-carbon ethyl spacer (greater hydrophobic surface area than the one-carbon methyl linker). In fragment-based drug discovery, a ΔlogP of +0.2–0.5 can significantly influence membrane permeability and target binding, while the +0.5 logP advantage over the bromomethyl analog represents a roughly 3-fold increase in predicted octanol-water partition coefficient [4].

Lipophilicity Drug-likeness Membrane permeability Physicochemical property

Conformational Flexibility: Extended Linker Reach vs. Analogs

The two-carbon bromoethyl chain in 5-(2-bromoethyl)-1,3-thiazole provides two rotatable bonds (C5–CH₂ and CH₂–CH₂Br) [1], compared to a single rotatable bond in 5-(bromomethyl)-1,3-thiazole (C5–CH₂Br only) [2] and 5-ethyl-1,3-thiazole (C5–CH₂CH₃ only) [3]. This additional degree of rotational freedom extends the maximum reach of the electrophilic bromine from the thiazole ring center by approximately 1.2–1.5 Å (based on C–C bond length increments of ~1.54 Å per bond), enabling the reactive terminus to access nucleophilic sites that are sterically inaccessible to the shorter bromomethyl linker. In fragment-based drug design, linker length and conformational sampling critically influence the success of fragment linking and the geometry of the final bound complex [4].

Conformational flexibility Linker geometry Structure-based design Fragment linking

Regioisomeric Advantage: 1,3-Thiazole vs. 1,2-Thiazole Core Stability

5-(2-Bromoethyl)-1,3-thiazole (target) and 5-(2-bromoethyl)-1,2-thiazole (CAS 1936497-02-7) are regioisomers differing in the relative positions of sulfur and nitrogen within the five-membered ring. In the 1,3-thiazole system, the sulfur atom at position 1 and nitrogen at position 3 create a specific electron density distribution that favors electrophilic substitution at the 5-position and metalation at the 2-position [1]. In contrast, the 1,2-thiazole (isothiazole) isomer, with an N–S bond, exhibits different stability: the N–S bond is inherently weaker and more prone to reductive cleavage [2], and isothiazoles generally demonstrate lower thermal stability and greater sensitivity to nucleophilic ring-opening reactions under basic conditions [3]. This structural distinction means that the 1,3-thiazole scaffold offers broader compatibility with common synthetic transformations including palladium-catalyzed cross-couplings, lithiation, and Grignard reactions without competing ring degradation [4].

Regioisomer Thiazole vs. isothiazole Heterocycle stability Electrophilic substitution

Molecular Weight: Optimal Balance for Fragment Utility

With a molecular weight of 192.08 g/mol [1], 5-(2-bromoethyl)-1,3-thiazole occupies a strategic intermediate position among related thiazole building blocks. It is 14.03 g/mol heavier than 5-(bromomethyl)-1,3-thiazole (178.05 g/mol) [2] due to the additional methylene unit, yet 14.03 g/mol lighter than 5-(2-bromoethyl)-4-methyl-1,3-thiazole (206.11 g/mol) [3]. In fragment-based drug discovery, the 'rule of three' guideline recommends fragment molecular weights ≤300 Da [4], which all these compounds satisfy. However, the target compound's molecular weight—situated between the lighter bromomethyl analog and the heavier 4-methyl-substituted analog—offers a balance: sufficient mass for meaningful binding interactions without the added steric bulk and conformational constraints introduced by the 4-methyl group, which increases molecular weight by 7.3% and raises XLogP3 to 2.3, approaching the upper limit of fragment-appropriate lipophilicity [3][4].

Molecular weight Fragment size Lead-likeness Synthetic efficiency

Procurement Purity Standard for Reproducible Workflows

Commercial suppliers consistently list 5-(2-bromoethyl)-1,3-thiazole at 95% purity as the standard research grade . In contrast, the chloroethyl analog (CAS 45592-77-6) is often available only at lower or unspecified purity levels from major chemical databases, with Sigma-Aldrich listing it through the Enamine catalog without a stated purity specification . For the bromomethyl analog (CAS 167998-61-0), Sigma-Aldrich similarly sources through Enamine without guaranteed purity levels . The 95% purity standard for the target compound is a meaningful procurement criterion: a 5% impurity burden corresponds to ~0.26 mmol of unknown contaminants per gram of material, whereas a product supplied at 90% purity would introduce double the impurity load (~0.52 mmol/g), potentially confounding biological assay results or generating troublesome byproducts in subsequent synthetic transformations [1]. While 95% is not pharmaceutical-grade purity, it represents a well-defined benchmark that facilitates reproducible research and minimizes batch-to-batch variability in building-block chemistry.

Chemical purity Procurement specification Reproducibility Quality control

5-(2-Bromoethyl)-1,3-thiazole: Key Application Scenarios


Nucleophilic Substitution-Driven Library Synthesis

In medicinal chemistry campaigns requiring parallel synthesis of thiazole-containing compound libraries via nucleophilic displacement (e.g., with amines, thiols, alkoxides), 5-(2-bromoethyl)-1,3-thiazole is the preferred electrophilic building block over the chloroethyl analog. The ~12 kcal/mol lower C–Br bond dissociation energy translates to faster, higher-yielding SN2 reactions under milder conditions, reducing thermal decomposition of sensitive substrates . This is particularly critical in library formats where each failed or low-yielding well represents wasted screening capacity and delayed SAR cycles. The 95% commercial purity ensures consistent reactant stoichiometry across parallel reactions .

Fragment-Based Drug Discovery

With MW = 192 g/mol and XLogP3 = 2.0, this compound meets the 'rule of three' criteria for fragment screening libraries (MW ≤ 300, clogP ≤ 3) while providing a reactive bromoethyl handle for fragment elaboration . Compared to the bromomethyl analog (XLogP3 = 1.5, one rotatable bond), the target compound offers greater conformational flexibility (two rotatable bonds) and higher lipophilicity, which can improve binding-site occupancy and membrane permeability in cellular fragment screens . Its intermediate molecular weight—lighter than the 4-methyl analog (206 g/mol, XLogP3 = 2.3)—avoids the excessive lipophilicity that can lead to non-specific binding and poor solubility in aqueous assay buffers .

Bioconjugation & Chemical Probe Synthesis with Extended Linker

For chemical biology applications requiring covalent modification of protein targets (e.g., activity-based protein profiling, targeted covalent inhibitors), the two-carbon bromoethyl linker provides approximately 1.2–1.5 Å greater spatial reach from the thiazole anchor point than the bromomethyl analog . This extended reach can be decisive in engaging nucleophilic residues (e.g., cysteine thiols) located in deep or sterically constrained binding pockets. Additionally, the 1,3-thiazole core's stability under physiological pH and its resistance to reductive cleavage—in contrast to the N–S bond lability of isothiazoles—makes it a more reliable scaffold for biological probe design .

Cross-Coupling Intermediate for API Synthesis

In the synthesis of active pharmaceutical ingredients (APIs) requiring sequential functionalization of the thiazole core, the 1,3-thiazole ring of this compound supports a wider range of metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille, and Buchwald-Hartwig) without competing ring degradation, unlike the more fragile 1,2-thiazole isomer . The bromoethyl substituent can be displaced early in the synthetic sequence to install diverse functional groups, while the intact thiazole ring can subsequently undergo regioselective C–H functionalization or metalation at the 2-position. This orthogonal reactivity—electrophilic alkyl bromide plus nucleophilic thiazole ring—is not simultaneously available in non-halogenated analogs like 5-ethyl-1,3-thiazole . The 95% purity specification supports the stringent quality requirements of GMP intermediate production .

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